Ethyl 2-(azetidin-3-yl)benzoate
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Overview
Description
Ethyl 2-(azetidin-3-yl)benzoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(azetidin-3-yl)benzoate typically involves the formation of the azetidine ring followed by esterification. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-3-yl)benzoate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
- Ethyl 3-(azetidin-3-yloxy)benzoate : Similar in structure but with an ether linkage.
- Methyl 2-(azetidin-3-yl)benzoate : Similar ester but with a methyl group instead of an ethyl group.
- Benzimidazole derivatives : Share some structural similarities and biological activities.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-(azetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-6-4-3-5-10(11)9-7-13-8-9/h3-6,9,13H,2,7-8H2,1H3 |
InChI Key |
KYXGZNQAWVPVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CNC2 |
Origin of Product |
United States |
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